
Cis -Tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Tosylate is a white to off-white crystalline powder . It is used in research and development but not for medicinal or household use .
Molecular Structure Analysis
The molecular formula of Cis-Tosylate is C20H19Cl2N3O5S and its molecular weight is 484.35 g/mol .Chemical Reactions Analysis
Tosylates, including Cis-Tosylate, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .Physical And Chemical Properties Analysis
Cis-Tosylate is a white to off-white crystalline powder with a melting point between 118°C to 126°C . Its density is predicted to be 1.49±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Solvolysis Studies
“Cis-Tosylate” has been used in solvolysis studies . In a study published in the Bulletin of the Chemical Society of Japan, “Cis-Tosylate” was used to investigate the solvolysis of cis- and trans-4-t-Butylcyclohexyl Tosylates in N-Methylacetamide . The study found that in the course of solvolysis (75% completion), trans-4-RX was isomerized to cis-4-RX (5.9%), whereas cis-4-RX gave only 0.3% trans-4-RX . These results are characteristic of solvolysis in this amide solvent when compared with those in other hydroxylic solvents .
Preparation of Tosylates from Alcohols
“Cis-Tosylate” is often used in the preparation of tosylates from alcohols . Tosylate is often a better leaving group than halide, as its preparation from an alcohol avoids stereochemical uncertainties and skeletal rearrangements . The tosylates can then be used in reactions with a variety of nucleophiles to give the corresponding nucleophilic substitution products .
Wirkmechanismus
Target of Action
Cis-Tosylate, like other tosylates, primarily targets alcohols . Alcohols are poor substrates for substitution reactions due to the hydroxyl group being a strong base and thus a poor leaving group . Tosylates, including Cis-Tosylate, convert the hydroxyl group into a much better leaving group through conversion to a sulfonate group .
Mode of Action
Cis-Tosylate interacts with its targets (alcohols) by converting the hydroxyl group into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The OTs groups, formed as a result of this conversion, can participate in substitution and elimination reactions .
Biochemical Pathways
The primary biochemical pathway affected by Cis-Tosylate is the conversion of alcohols into good leaving groups . This conversion enhances the reactivity of alcohols in nucleophilic substitution reactions . The downstream effects include the formation of new compounds through these substitution reactions .
Pharmacokinetics
While specific pharmacokinetic data for Cis-Tosylate is not readily available, it’s worth noting that the pharmacokinetics of a compound can greatly impact its bioavailability. Factors such as absorption, distribution, metabolism, and excretion (ADME) all play crucial roles. For instance, valemetostat tosylate, a related compound, has been studied for its pharmacokinetics . It was found that food intake significantly impacts the pharmacokinetics of valemetostat tosylate, leading to lower maximum plasma concentration and area under the concentration-time curve .
Result of Action
The primary molecular effect of Cis-Tosylate’s action is the conversion of the hydroxyl group in alcohols into a sulfonate group . This conversion enhances the leaving group ability of the alcohol, making it a better substrate for nucleophilic substitution reactions . The cellular effects would depend on the specific context and the compounds involved in the substitution reactions.
Safety and Hazards
When handling Cis-Tosylate, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cis-Tosylate involves the conversion of a suitable precursor compound into the target molecule through a series of chemical reactions.", "Starting Materials": [ "Tosyl chloride", "Cis-1,2-diol", "Triethylamine", "Dichloromethane" ], "Reaction": [ "Step 1: Tosyl chloride is added to a solution of Cis-1,2-diol in dichloromethane at room temperature.", "Step 2: Triethylamine is added dropwise to the reaction mixture to catalyze the reaction.", "Step 3: The reaction mixture is stirred for several hours until completion.", "Step 4: The reaction mixture is then filtered to remove any solid impurities.", "Step 5: The resulting solution is washed with water and dried over anhydrous sodium sulfate.", "Step 6: The solvent is removed under reduced pressure to obtain the crude product.", "Step 7: The crude product is purified by column chromatography to obtain pure Cis-Tosylate." ] } | |
CAS-Nummer |
154003-23-3 |
Produktname |
Cis -Tosylate |
Molekularformel |
C20H18Cl2N3O5S- |
Molekulargewicht |
483.34 |
IUPAC-Name |
3-[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H19Cl2N3O5S/c1-12-3-6-18(31(26,27)28)13(2)19(12)17-8-29-20(30-17,9-25-11-23-10-24-25)15-5-4-14(21)7-16(15)22/h3-7,10-11,17H,8-9H2,1-2H3,(H,26,27,28)/p-1/t17-,20+/m0/s1 |
InChI-Schlüssel |
WAYJYHNFFMNZJA-FXAWDEMLSA-M |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C2COC(O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Q & A
Q1: What is the significance of studying the phenolysis of cis-4-t-butylcyclohexyl p-toluenesulfonate?
A1: This research explores the solvolysis reaction of cis-4-t-butylcyclohexyl p-toluenesulfonate (a cis-tosylate) in phenol. By studying the reaction rates and product distribution of both the cis and trans isomers, the researchers aim to gain a deeper understanding of the mechanisms governing solvolysis and the influence of stereochemistry on these reactions. The research highlights that phenol behaves similarly to other hydroxylic solvents in solvolysis reactions, as evidenced by the axial-equatorial rate ratios observed [].
Q2: How does the reactivity of cis-4-t-butylcyclohexyl p-toluenesulfonate differ from its trans isomer in phenolysis?
A2: The research demonstrates that at 75°C in a phenol-benzene mixture (1:1 by weight), the cis-4-t-butylcyclohexyl p-toluenesulfonate reacts faster than the trans isomer by a factor of 3.08 []. This difference in reactivity is attributed to the axial orientation of the tosylate group in the cis isomer, which makes it more susceptible to nucleophilic attack by the phenol solvent molecule.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



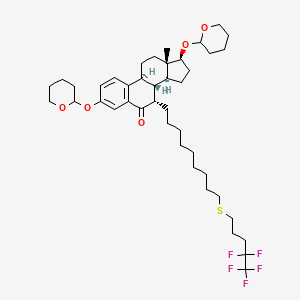
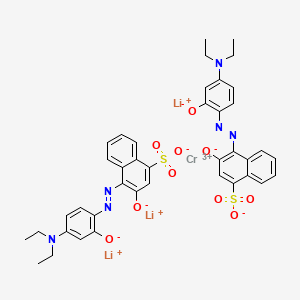
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)
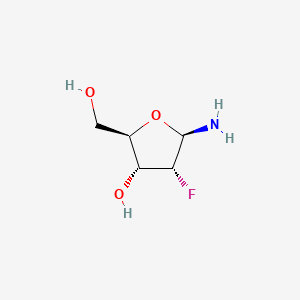


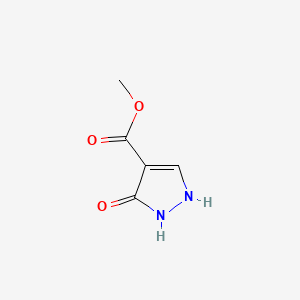
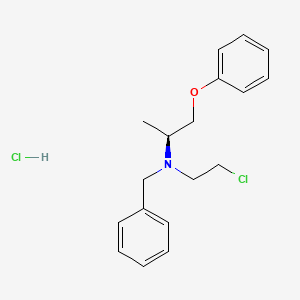
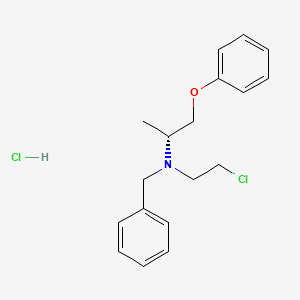
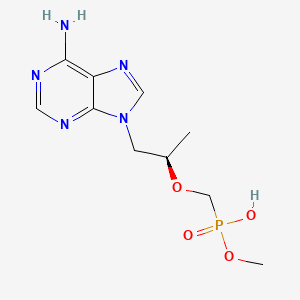
![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)
